
6-Aminohexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminohexan-2-one is an organic compound with the molecular formula C6H13NO It is a derivative of hexanone, where an amino group is attached to the sixth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Aminohexan-2-one can be synthesized through several methods. One common method involves the reaction of 1,6-hexanediol with ammonia and hydrogen in the presence of a catalyst such as calcium carbonate. The reaction is carried out at elevated temperatures (270-290°C) and high pressures (150-180 MPa) to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain the necessary reaction conditions. The use of catalysts like calcium carbonate ensures high purity and yield of the final product, making the process economically viable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
6-Aminohexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hexanoic acid or hexanone derivatives.
Reduction: Formation of hexanol derivatives.
Substitution: Formation of N-substituted hexan-2-one derivatives.
Applications De Recherche Scientifique
6-Aminohexan-2-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-aminohexan-2-one involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. This interaction can inhibit or activate enzymatic activity, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminohexan-1-ol: Similar in structure but with a hydroxyl group instead of a ketone group.
6-Aminohexanoic acid: Contains a carboxylic acid group instead of a ketone group.
Caprolactam: A cyclic amide derivative of 6-aminohexanoic acid.
Uniqueness
6-Aminohexan-2-one is unique due to the presence of both an amino group and a ketone group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
26342-06-3 |
|---|---|
Formule moléculaire |
C6H13NO |
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
6-aminohexan-2-one |
InChI |
InChI=1S/C6H13NO/c1-6(8)4-2-3-5-7/h2-5,7H2,1H3 |
Clé InChI |
HDLUVUAAPJKOBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


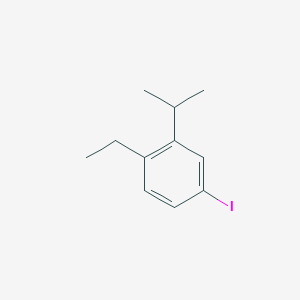
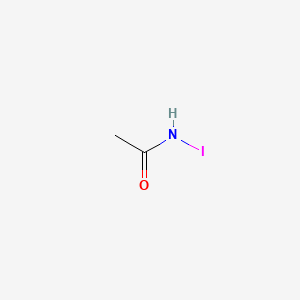

![Tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate](/img/structure/B13506803.png)

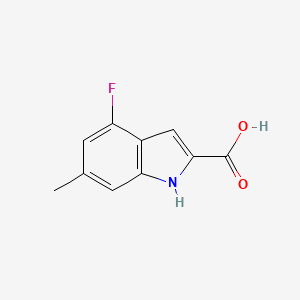
![Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate](/img/structure/B13506831.png)
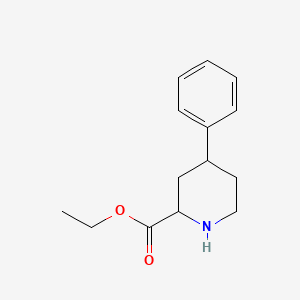
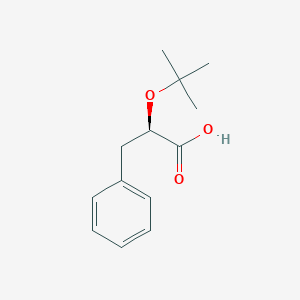
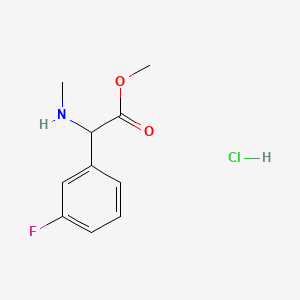
![[(5-Methylfuran-2-yl)methyl][(oxolan-2-yl)methyl]amine hydrochloride](/img/structure/B13506845.png)
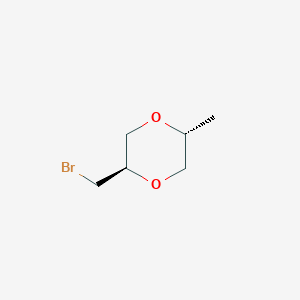
![6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13506868.png)
![2-[(4-Cyanophenyl)formamido]propanoic acid](/img/structure/B13506876.png)
